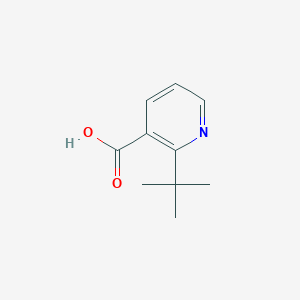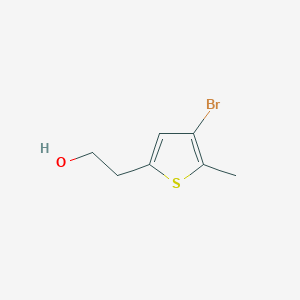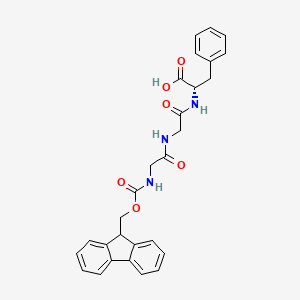
Fmoc-Gly-Gly-Phe-OH
概要
説明
“Fmoc-Gly-Gly-Phe-OH” is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
The synthesis of “Fmoc-Gly-Gly-Phe-OH” involves the use of Fmoc-protected amino acids . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The molecular structure of “Fmoc-Gly-Gly-Phe-OH” can be analyzed using various methods such as transmission electron microscope (TEM), scanning electron microscopy (SEM), Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA) and X-ray photoelectron spectroscopy (XPS) .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group is also used in the synthesis of a wide variety of compounds including natural products, glycans, and peptides .Physical And Chemical Properties Analysis
The physical and chemical properties of “Fmoc-Gly-Gly-Phe-OH” can be analyzed using various methods. For example, its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume can be determined .科学的研究の応用
Biomedical Applications
“Fmoc-Gly-Gly-Phe-OH” is used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications . They are used as drug delivery systems and diagnostic tools for imaging .
Tissue Engineering
The Fmoc-derivatives of series K peptides, which include “Fmoc-Gly-Gly-Phe-OH”, have been found to be potential materials for tissue engineering . They fully support cell adhesion, survival, and duplication .
Antibody-Drug Conjugates (ADCs)
“Fmoc-Gly-Gly-Phe-OH” is used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutic agents that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies.
Chemical Catalysis
“Fmoc-Gly-Gly-Phe-OH” based hydrogels have potential applications in chemical catalysis . They can be used to create nanoreactors for chemical reactions .
Optical Engineering
These hydrogels also have applications in optical engineering . They can be used to create materials with specific optical properties .
Wound Treatments
“Fmoc-Gly-Gly-Phe-OH” based hydrogels can be used in wound treatments . They provide a biocompatible and protective environment for wound healing .
Energy Harvesting
These hydrogels have potential applications in energy harvesting . They can be used to create materials that can convert different forms of energy into electrical energy .
Biocompatible Coating Applications
“Fmoc-Gly-Gly-Phe-OH” based hydrogels can be used for biocompatible coating applications . They can provide a protective and biocompatible surface for various biomedical devices .
Safety and Hazards
将来の方向性
The future directions of “Fmoc-Gly-Gly-Phe-OH” could involve the development of a protecting group that achieves both Fmoc-like mild deprotection and high stability . Additionally, the high turnover number of fluorene formation in aqueous media suggests the applicability of the Epoc group to biological systems .
作用機序
Target of Action
Fmoc-Gly-Gly-Phe-OH is primarily used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .
Mode of Action
The Fmoc-Gly-Gly-Phe-OH compound acts as a cleavable linker in the structure of ADCs . The linker’s role is to stably attach the cytotoxic drug to the antibody and then release the drug within the target cell . The cleavable nature of this compound means it can be broken down under certain conditions, allowing for the release of the attached drug .
Biochemical Pathways
The Fmoc group in Fmoc-Gly-Gly-Phe-OH can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations . This process is crucial in the synthesis of ADCs. The compound is also a protease cleavable linker, indicating that it can be cleaved by proteases, a type of enzyme, to release the drug in the target cell .
Result of Action
The primary result of the action of Fmoc-Gly-Gly-Phe-OH is the successful delivery of cytotoxic drugs to target cells via ADCs . By acting as a cleavable linker, it allows for the release of the drug within the target cell, leading to the cell’s death .
Action Environment
The action of Fmoc-Gly-Gly-Phe-OH is influenced by the biochemical environment within the target cells. For instance, the cleavage of the linker and subsequent release of the drug is dependent on the presence of certain enzymes and conditions within the cell . Furthermore, factors such as pH and the presence of certain ions can influence the self-assembly of compounds like Fmoc-Gly-Gly-Phe-OH .
特性
IUPAC Name |
(2S)-2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6/c32-25(29-16-26(33)31-24(27(34)35)14-18-8-2-1-3-9-18)15-30-28(36)37-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)(H,30,36)(H,31,33)(H,34,35)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGUUZVZUIXKQZ-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gly-Gly-Phe-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



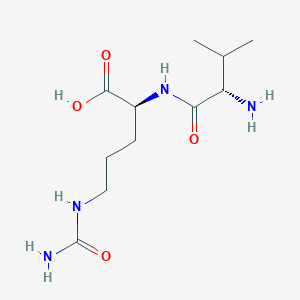
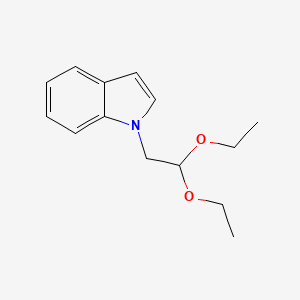
![[(2R)-5,5-dimethyloxolan-2-yl]methanol](/img/structure/B3106680.png)

![1-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B3106683.png)
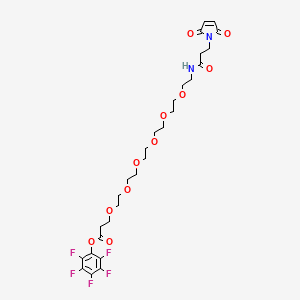

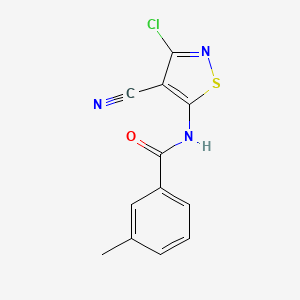


![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3106722.png)
